

spectroscopic data of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Cat. No.:	B015705

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one** (CAS No: 4424-80-0), a key heterocyclic scaffold in medicinal chemistry and drug development.^[1] The benzazepine core is integral to various therapeutic agents, particularly those targeting the central nervous system.^[2] Accurate structural elucidation and purity assessment are paramount, and this document serves as an authoritative resource for researchers by detailing the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition are also presented to ensure reproducible and reliable characterization.

Molecular Structure and Overview

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one possesses a bicyclic structure, fusing a benzene ring to a seven-membered lactam (azepan-2-one) ring. This framework is a valuable building block in organic synthesis due to its versatile chemical properties.^[1] The molecular formula is C₁₀H₁₁NO with a molecular weight of approximately 161.20 g/mol .^[3]

Caption: Molecular structure of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5	Singlet (broad)	1H	NH-1
~7.2-7.0	Multiplet	4H	Ar-H (C6, C7, C8, C9)
~2.8	Triplet	2H	CH ₂ -5
~2.4	Triplet	2H	CH ₂ -3

| ~2.1 | Quintet | 2H | CH₂-4 |

Data synthesized from public repositories.[\[3\]](#)

Interpretation:

- N-H Proton (δ ~9.5): The downfield singlet corresponds to the amide proton. Its broadness is characteristic of protons attached to nitrogen due to quadrupole broadening and potential hydrogen exchange.
- Aromatic Protons (δ ~7.0-7.2): The multiplet in the aromatic region integrating to four protons confirms the presence of the unsubstituted benzene ring.

- Aliphatic Protons (δ ~2.1-2.8): The three distinct signals in the aliphatic region, each integrating to two protons, are characteristic of the three methylene (-CH₂-) groups in the seven-membered ring. The signal at δ ~2.8 (triplet) is assigned to the C5 protons, which are adjacent to the aromatic ring and a CH₂ group. The signal at δ ~2.4 (triplet) corresponds to the C3 protons, adjacent to the carbonyl group and a CH₂ group. The upfield quintet at δ ~2.1 is assigned to the C4 protons, which are coupled to both the C3 and C5 protons, resulting in a more complex splitting pattern. Conformational studies of related benzazepines have shown that the seven-membered ring can undergo chair-to-chair interconversion, which can influence coupling constants and chemical shifts.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectral Data

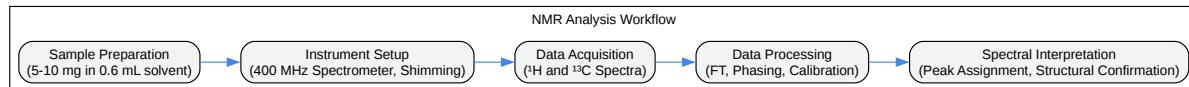
Chemical Shift (δ) ppm	Assignment
~175	C=O (C2)
~140	Ar-C (C9a)
~135	Ar-C (C5a)
~128-125	Ar-CH (C6, C7, C8, C9)
~35	CH ₂ (C3)
~31	CH ₂ (C5)

| ~28 | CH₂ (C4) |

Data synthesized from public repositories.[3]

Interpretation:

- Carbonyl Carbon (δ ~175): The signal significantly downfield is characteristic of an amide carbonyl carbon.


- Aromatic Carbons (δ ~125-140): Six signals are expected for the benzene ring. The two quaternary carbons (C5a and C9a) are typically found further downfield than the protonated carbons. The remaining four signals correspond to the four aromatic CH groups.
- Aliphatic Carbons (δ ~28-35): The three upfield signals correspond to the three methylene carbons of the azepine ring, consistent with the ^1H NMR data.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures data integrity.

- Sample Preparation: Dissolve ~5-10 mg of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one** in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for amides to ensure the N-H proton is clearly observed.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.^[6]
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Set a spectral width of approximately 16 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire several hundred to a few thousand scans, as the natural abundance of ^{13}C is low.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum (e.g., CDCl_3 at 77.16 ppm).

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
~3200	Strong, Broad	N-H	Stretching
~3050	Medium	Aromatic C-H	Stretching
~2930	Medium	Aliphatic C-H	Stretching
~1660	Strong, Sharp	C=O (Amide I)	Stretching
~1600, ~1490	Medium	C=C	Aromatic Ring Stretching

| ~1400 | Medium | C-N | Stretching |

Data synthesized from public repositories, which often use KBr wafer techniques.^[3]

Interpretation:

- N-H Stretch ($\sim 3200 \text{ cm}^{-1}$): A strong, broad peak in this region is definitive for the N-H bond of the secondary amide.
- C=O Stretch ($\sim 1660 \text{ cm}^{-1}$): A very strong and sharp absorption here is characteristic of the carbonyl group in a lactam (cyclic amide). This is often referred to as the Amide I band.
- C-H Stretches (~ 3050 and $\sim 2930 \text{ cm}^{-1}$): Peaks just above 3000 cm^{-1} are typical for aromatic C-H stretching, while those just below are for aliphatic C-H stretching, confirming the presence of both structural motifs.
- Aromatic C=C Stretches (~ 1600 , $\sim 1490 \text{ cm}^{-1}$): These absorptions are indicative of the benzene ring.

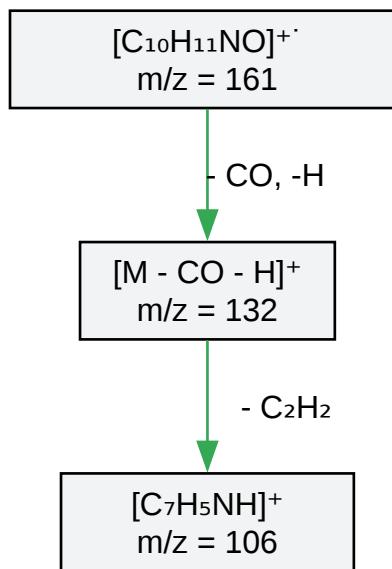
Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

- Sample Preparation: Grind a small amount ($\sim 1\text{-}2 \text{ mg}$) of the solid sample with $\sim 100\text{-}200 \text{ mg}$ of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO_2 and H_2O .
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Table 4: GC-MS Fragmentation Data


Mass-to-Charge Ratio (m/z)	Proposed Ion
161	[M]⁺ (Molecular Ion)
132	[M - C ₂ H ₅] ⁺ or [M - CO - H] ⁺

| 106 | [C₇H₅NH]⁺ |

Data synthesized from the NIST Mass Spectrometry Data Center.[\[3\]](#)

Interpretation:

- Molecular Ion Peak (m/z 161): The peak at m/z 161 corresponds to the molecular weight of the compound (C₁₀H₁₁NO), confirming its elemental composition.[\[3\]](#)
- Key Fragments (m/z 132, 106): The fragmentation pattern provides structural insights. The peak at m/z 132 likely arises from the loss of an ethyl radical or the sequential loss of CO and a hydrogen atom. The prominent fragment at m/z 106 is characteristic of benzazepine structures and can be attributed to the cleavage of the seven-membered ring, leading to a stable aromatic fragment.

[Click to download full resolution via product page](#)

Caption: A proposed major fragmentation pathway for the title compound.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Separation:
 - Injector Temperature: 250°C.
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.
- Source Temperature: 230°C.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The collective spectroscopic evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides a definitive structural confirmation of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**. The ^1H and ^{13}C NMR spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (amide N-H and C=O), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation data. The protocols and interpretations detailed in this guide serve as a robust reference for researchers in pharmaceutical development and chemical synthesis, ensuring the accurate and reliable characterization of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [spectroscopic data of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015705#spectroscopic-data-of-1-3-4-5-tetrahydro-2h-1-benzazepin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com